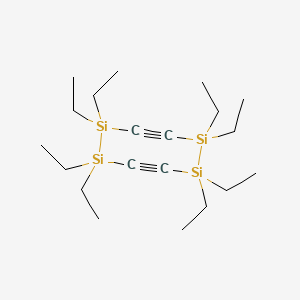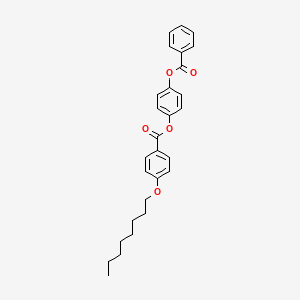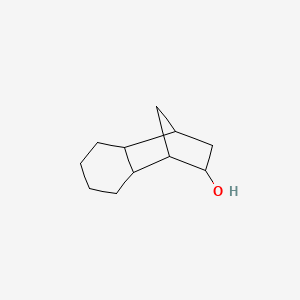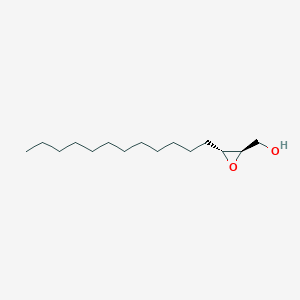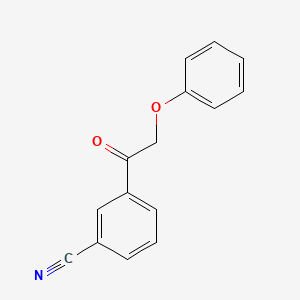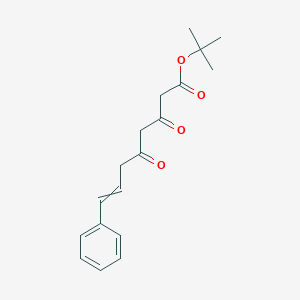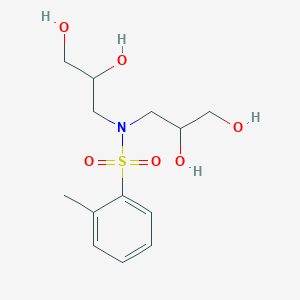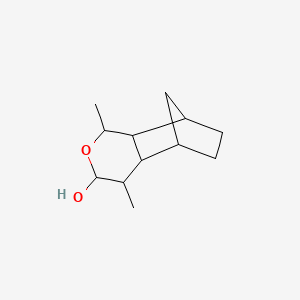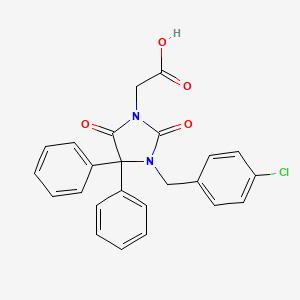
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, two oxo groups, and a diphenyl-imidazolidineacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This reaction yields an intermediate compound, which is further processed to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but has a simpler structure.
Indole derivatives: These compounds have diverse biological activities and are structurally related due to the presence of aromatic rings.
Uniqueness
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid is unique due to its complex structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
130889-51-9 |
|---|---|
分子式 |
C24H19ClN2O4 |
分子量 |
434.9 g/mol |
IUPAC名 |
2-[3-[(4-chlorophenyl)methyl]-2,5-dioxo-4,4-diphenylimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C24H19ClN2O4/c25-20-13-11-17(12-14-20)15-27-23(31)26(16-21(28)29)22(30)24(27,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,28,29) |
InChIキー |
FNASBGMDWYKYTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC(=O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


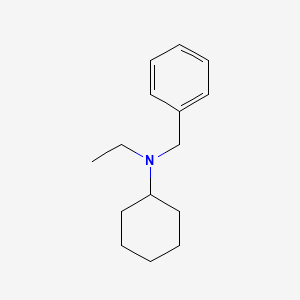
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)

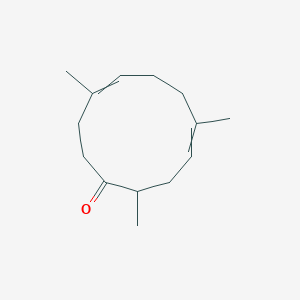
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
